![molecular formula C6H4BrN3S B1448398 4-Bromothiazolo[5,4-c]pyridin-2-amine CAS No. 1439815-04-9](/img/structure/B1448398.png)
4-Bromothiazolo[5,4-c]pyridin-2-amine
Overview
Description
4-Bromothiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C6H4BrN3S. It has a molecular weight of 230.09 . .
Molecular Structure Analysis
The InChI code for 4-Bromothiazolo[5,4-c]pyridin-2-amine is 1S/C6H4BrN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H, (H2,8,10) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
4-Bromothiazolo[5,4-c]pyridin-2-amine: has potential applications in the development of dye-sensitized solar cells. As part of the donor-π-acceptor structure in dyes, this compound can contribute to the light-absorbing layer of DSSCs . The molecular structure allows for efficient electron transfer, which is crucial for the conversion of solar energy into electricity.
Analytical Chemistry
As an analytical standard, 4-Bromothiazolo[5,4-c]pyridin-2-amine can be used in the calibration of instruments or the development of new analytical methods. Its well-defined structure and properties allow for precise measurements and quality control in chemical analysis .
Safety And Hazards
properties
IUPAC Name |
4-bromo-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEQHKHDPQAANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=C(S2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiazolo[5,4-c]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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